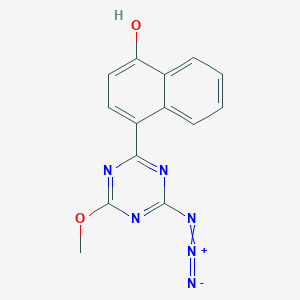
4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one is a complex organic compound that features both azido and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one typically involves multi-step organic reactions. One possible route could involve the initial formation of the triazine ring, followed by the introduction of the azido group and the methoxy group under controlled conditions. Specific reagents and catalysts would be required to facilitate these transformations.
Industrial Production Methods
Industrial production methods for such a compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the azido group could yield nitro derivatives, while reduction could yield amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets through its functional groups, leading to changes in cellular processes. The azido group, for example, could participate in click chemistry reactions, while the methoxy group might influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other triazine derivatives and naphthalene-based molecules. Examples could be:
- 4-(4-Methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one
- 4-(6-Amino-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one
Uniqueness
The uniqueness of 4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one lies in its combination of functional groups, which can impart specific reactivity and properties that are not found in other similar compounds. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
59336-45-7 |
|---|---|
Formule moléculaire |
C14H10N6O2 |
Poids moléculaire |
294.27 g/mol |
Nom IUPAC |
4-(4-azido-6-methoxy-1,3,5-triazin-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C14H10N6O2/c1-22-14-17-12(16-13(18-14)19-20-15)10-6-7-11(21)9-5-3-2-4-8(9)10/h2-7,21H,1H3 |
Clé InChI |
FRPVWHNJCHFBGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=N1)N=[N+]=[N-])C2=CC=C(C3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


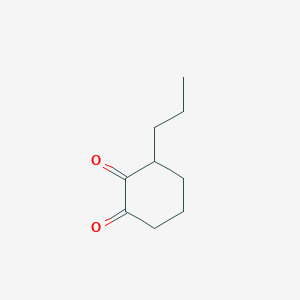
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)


![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
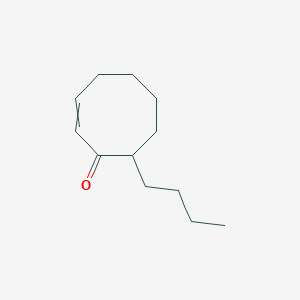
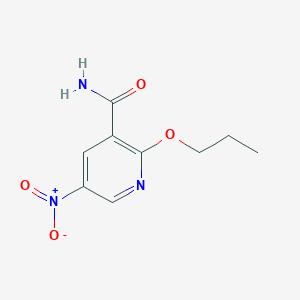
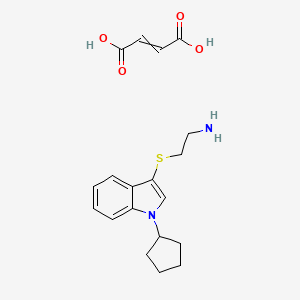
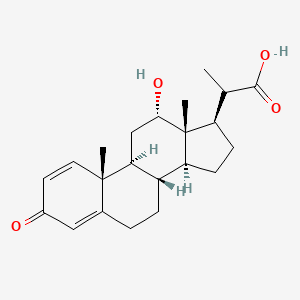
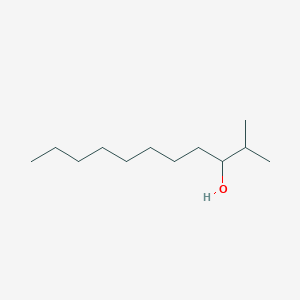
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
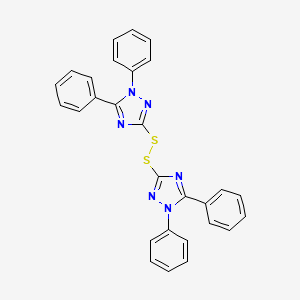
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
